1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
1-amino-N-prop-2-enylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2H,1,3-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZYPOAFELOPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and prop-2-en-1-yl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the prop-2-en-1-yl group can participate in various chemical interactions, modulating the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The allyl group in the target compound may enhance solubility in organic solvents compared to bulkier aryl groups (e.g., naphthyl in 18ba) but reduce thermal stability relative to fluorophenyl derivatives (e.g., 18ca, mp 59.7–60.8°C) .
- Synthetic Routes : Carboxamides are typically synthesized via coupling reactions using activated carboxylic acids (e.g., Procedure B in for cyclopropane derivatives) . The allyl group could be introduced via nucleophilic substitution or amidation with allylamine.
Physicochemical Properties
- Solubility: Allyl-substituted carboxamides are likely more lipophilic than hydroxylated analogs (e.g., 1-amino-2-hydroxycyclopentane-carboxylic acid in ) but less so than fluorinated derivatives .
- Stability : The allyl group may pose storage challenges (e.g., polymerization risk), contrasting with stable isopropyl or aryl analogs .
Biological Activity
1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an amino group and a prop-2-en-1-yl side chain. This unique structure contributes to its interaction with various biological targets.
The biological activity of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity. Additionally, the prop-2-en-1-yl moiety facilitates various chemical interactions that modulate the compound's pharmacological effects.
Antitumor Activity
Recent studies have indicated that 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported between 15 to 25 µg/mL, indicating potential as a lead compound for developing new antibiotics .
Case Study: Anticancer Activity
In a study published in 2024, researchers investigated the anticancer effects of 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of pro-apoptotic markers such as caspase-3 activation and PARP cleavage. Flow cytometry analysis confirmed that the compound induced G0/G1 phase cell cycle arrest.
| Concentration (µM) | Cell Viability (%) | Caspase Activation |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 80 | Mild |
| 20 | 50 | Moderate |
| 30 | 30 | High |
Case Study: Antimicrobial Activity
A recent investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study revealed that at an MIC of 20 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment for bacterial infections .
Applications in Drug Discovery
Given its promising biological activities, 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide serves as a valuable scaffold for drug development. Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections. The compound's ability to modulate key biological pathways makes it an attractive candidate for further investigation in pharmacological studies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-amino-N-(prop-2-en-1-yl)cyclohexane-1-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving isocyanides, aldehydes, and amines. For example, a modified Ugi reaction using 1-isocyanocyclohexanecarboxamide, propionaldehyde, and allylamine under reflux in dichloromethane with catalytic triethylamine yields the target compound. Column chromatography (SiO₂, EtOAc/cyclohexane gradient) is effective for purification, achieving yields up to 81% . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1.2 for aldehyde/amine/isocyanide) and using anhydrous conditions to suppress side reactions like N-oxide formation .
Q. Which analytical techniques are critical for characterizing structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.24–1.64 ppm for cyclohexane protons, δ 175.5 ppm for carbonyl carbons) confirm backbone structure and substituent positions .
- IR Spectroscopy : Peaks at 1700 cm⁻¹ (amide C=O stretch) and 3336 cm⁻¹ (N-H stretch) validate functional groups .
- HR-MS : Exact mass analysis (e.g., m/z 320.2333 [M+H]⁺) ensures molecular formula accuracy .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations of 1–100 µM. Follow with apoptosis induction studies using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For CNS-targeted research, blood-brain barrier (BBB) permeability can be predicted via computational models (e.g., logP ~2.5 from PubChem data) .
Advanced Research Questions
Q. How do reaction mechanisms differ between conventional amide coupling and multicomponent strategies for synthesizing this compound?
- Methodological Answer :
- Conventional Coupling : Uses cyclohexanecarboxylic acid activated via thionyl chloride to form an acyl chloride, followed by reaction with allylamine. This method risks racemization and requires strict pH control .
- MCR Approach : A one-pot Passerini/Ugi reaction forms the amide bond and cyclohexane ring simultaneously via a nitrilium ion intermediate, minimizing side products. Kinetic studies show MCRs proceed faster (2–4 hours vs. 12+ hours for stepwise synthesis) .
Q. How can conformational analysis resolve discrepancies in observed vs. predicted solubility profiles?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., Gaussian 09 with B3LYP/6-31G*) to model the cyclohexane chair conformation and allyl group orientation. Experimentally, compare solubility in DMSO (high) vs. water (low) using HPLC-UV quantification. Adjust formulations with co-solvents (e.g., PEG-400) to enhance aqueous solubility .
Q. What strategies address contradictory biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify IC₅₀ shifts caused by metabolic differences.
- Mechanistic Profiling : Use RNA-seq to compare gene expression in responsive vs. resistant cell lines, focusing on apoptosis pathways (e.g., Bcl-2/Bax ratios) .
Q. How can computational modeling predict metabolic stability and off-target interactions?
- Methodological Answer : Use Schrödinger’s QikProp to calculate ADME properties (e.g., CYP450 inhibition risk) and AutoDock Vina for molecular docking against kinases or GPCRs. Validate with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Data Contradiction Analysis
Q. Why do NMR spectra from different labs show variability in allyl proton splitting patterns?
- Resolution Strategy :
- Solvent Effects : Deuterochloroform vs. DMSO-d₆ can alter coupling constants (e.g., ³JHH for allyl protons ranges 10–12 Hz in CDCl₃ vs. 8–9 Hz in DMSO-d₆).
- Conformational Dynamics : Variable chair flipping rates in cyclohexane at 25°C vs. 40°C may split peaks differently. Use variable-temperature NMR to confirm .
Q. How to reconcile conflicting cytotoxicity data between primary and immortalized cell lines?
- Resolution Strategy :
- Primary Cells : Higher metabolic activity may accelerate prodrug activation. Test metabolite profiles via LC-MS.
- Immortalized Lines : p53 mutations may reduce apoptosis sensitivity. Include p53-wildtype vs. knockout controls .
Methodological Tables
| Parameter | Synthetic Method 1 (MCR) | Synthetic Method 2 (Stepwise) |
|---|---|---|
| Reaction Time | 2–4 hours | 12–24 hours |
| Yield | 75–81% | 50–65% |
| Purity (HPLC) | ≥95% | 85–90% |
| Key Side Products | Nitrilium intermediates | Acyl chloride dimerization |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
